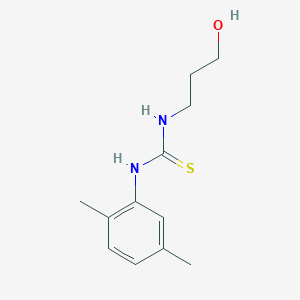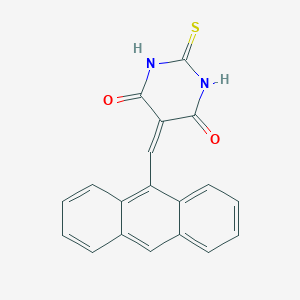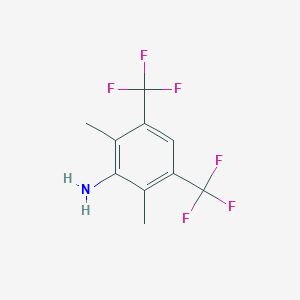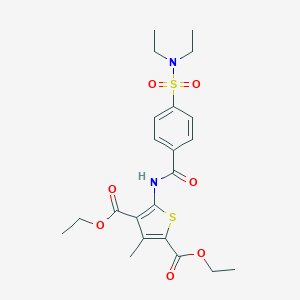
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DTTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromen-4-one derivatives, which are known to exhibit a wide range of biological activities. DTTC has been found to possess promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one exerts its pharmacological effects by interacting with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has also been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one also exhibits a wide range of pharmacological properties, making it a versatile tool for scientific research. However, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has some limitations as well. It is a synthetic compound and may not accurately represent the biological activity of natural compounds. Additionally, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one may exhibit off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one's effects on the gut microbiome, which has been implicated in the development of various diseases. Additionally, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one's potential as a tool for studying the molecular mechanisms of cancer and inflammation warrants further investigation.
Conclusion:
In conclusion, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that exhibits promising pharmacological properties. It has been extensively studied for its potential applications in scientific research, including its anti-inflammatory, antioxidant, and anticancer activities. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one's mechanism of action involves the interaction with various molecular targets in the body, and it has been found to exhibit a wide range of biochemical and physiological effects. While 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has some limitations, its potential as a tool for scientific research warrants further investigation.
Synthesemethoden
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 7,8-dimethoxy-4-hydroxychromen-4-one with phenoxyacetic acid in the presence of trifluoroacetic anhydride. This reaction results in the formation of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one with a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O5/c1-23-12-9-8-11-13(22)16(25-10-6-4-3-5-7-10)17(18(19,20)21)26-14(11)15(12)24-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNJBYIWZWLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
315233-82-0 |
Source


|
| Record name | 7,8-DIMETHOXY-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(propan-2-yl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B380424.png)

![2-[(2Z)-4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380429.png)
![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380430.png)
![2-(4-(4-chlorophenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380431.png)
![2-(2-[(3-methylphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380432.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380433.png)
![2-(4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-methyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380435.png)
![2-(4-[4-(difluoromethoxy)phenyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380436.png)
![2-[(2Z)-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380439.png)

![(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380442.png)

